
3,5-Di-alpha-naphthyl bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromobenzene is an aryl bromide, consisting of a benzene ring substituted with one bromine atom . Naphthyl refers to the presence of a naphthalene structure, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .
Synthesis Analysis
Bromobenzene can be prepared by the action of bromine on benzene in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide . The synthesis of naphthyl-containing compounds often involves Friedel-Crafts alkylation reactions .Molecular Structure Analysis
The molecular structure of bromobenzene consists of a benzene ring with a bromine atom attached . Naphthalene, on the other hand, is characterized by two fused benzene rings .Chemical Reactions Analysis
Bromobenzene can undergo various reactions such as Grignard reactions, palladium-catalyzed coupling reactions, and nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Bromobenzene is a colorless liquid with a pleasant aromatic odor . It has a density of 1.495 g/cm³, a melting point of -30.8 °C, and a boiling point of 156 °C .Mechanism of Action
Safety and Hazards
Future Directions
The synthesis of polysubstituted benzenes, which could include compounds like “3,5-Di-alpha-naphthyl bromobenzene”, is a significant area of study in organic chemistry . The ability to plan a successful multi-step synthesis of a complex molecule requires a working knowledge of many organic reactions .
properties
IUPAC Name |
1-(3-bromo-5-naphthalen-1-ylphenyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-22-16-20(25-13-5-9-18-7-1-3-11-23(18)25)15-21(17-22)26-14-6-10-19-8-2-4-12-24(19)26/h1-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONAXDUZMZACEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Br)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

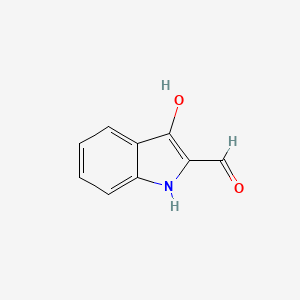
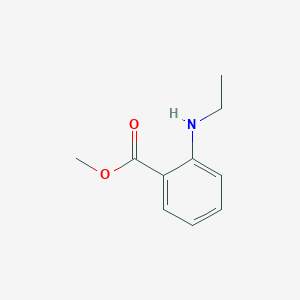

![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/no-structure.png)

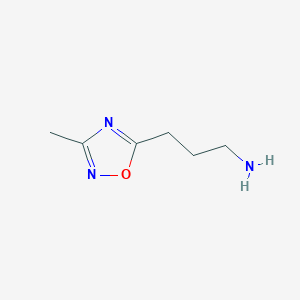
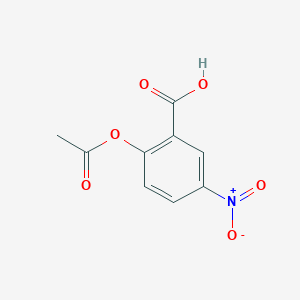
![1-[2-(dimethylamino)ethyl]-1H-indol-6-amine](/img/structure/B3245947.png)
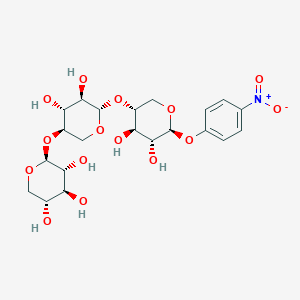

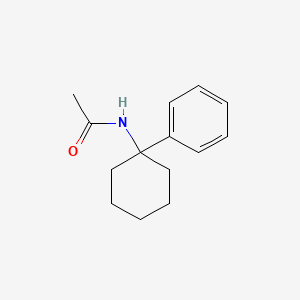
![Benzo[b]thiophene-7-acetonitrile](/img/structure/B3245991.png)

